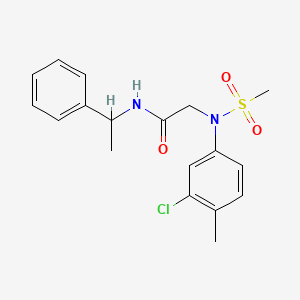![molecular formula C18H13N3O2 B5210441 1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate](/img/structure/B5210441.png)
1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diazonium group, a naphthalene ring, and a carbamoyl group attached to a methylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate typically involves the diazotization of an appropriate amine precursor followed by coupling with a naphthalene derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various naphthalene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.
科学研究应用
1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
相似化合物的比较
Similar Compounds
- 4-Diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide
- 1-Diazonio-3-[(4-methylphenyl)sulfonyl]amino-4-phenylbut-1-en-2-olate
Uniqueness
1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
1-diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-6-8-13(9-7-11)20-18(23)15-10-12-4-2-3-5-14(12)16(21-19)17(15)22/h2-10H,1H3,(H-,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSPUUOCUDVUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2[O-])[N+]#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-fluorophenyl)-5-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5210360.png)
![2-(2,5-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B5210366.png)


![5-(1-azepanylacetyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5210385.png)


![3,5-dimethyl 2,6-dimethyl-4-{3-[4-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B5210422.png)


![[3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate](/img/structure/B5210458.png)
![N-allyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5210464.png)

![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)
